6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
Description
This compound features an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-methoxyphenyl group and at the 3-position with a carboxamide linked to a pyridin-2-ylmethyl moiety. Its structure is optimized for interactions with biological targets, particularly kinases and enzymes, due to the electron-donating methoxy group and the hydrogen-bonding capability of the carboxamide .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-15-7-5-13(6-8-15)16-11-23-17(12-26-19(23)22-16)18(24)21-10-14-4-2-3-9-20-14/h2-9,11-12H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGCILZQHCKIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide is a member of the imidazo[2,1-b]thiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol . Its structure features an imidazo[2,1-b]thiazole core, which is known for significant biological activity, particularly in anti-inflammatory and anticancer contexts.
Biological Activity Overview
Research indicates that This compound exhibits several biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, indicating potential use in treating inflammatory diseases .
- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines. It is hypothesized that this compound could also possess anticancer properties due to its structural similarities to other effective agents .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, modulating their activity and influencing cellular pathways related to inflammation and cancer progression .
Interaction Studies
Preliminary interaction studies have indicated that the compound may bind to specific enzymes or receptors. These interactions could potentially alter cellular signaling pathways associated with disease processes .
Comparative Analysis
To better understand the biological significance of This compound , a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | Contains imidazo[2,1-b]thiazole core; chlorophenyl group | Cytotoxic against cancer cell lines |
| N-(6-morpholinopyridin-3-yl)-2-(6-phenyimidazo[2,1-b]thiazol-3-yl)acetamide | Similar core structure; morpholine substituent | Anticancer activity |
| 4-methoxyphenyl derivatives of imidazo[2,1-b]thiazoles | Variations in substituents on the phenyl ring | Diverse biological activities including enzyme inhibition |
This table highlights the versatility and potential therapeutic applications of imidazo[2,1-b]thiazole derivatives while showcasing the unique features of the compound .
Case Studies and Research Findings
Several studies have documented the biological activities associated with imidazo[2,1-b]thiazole derivatives:
- Antiproliferative Activity : In vitro studies demonstrated that related compounds exhibited significant antiproliferative effects across various cancer cell lines (e.g., L1210 murine leukemia cells and HeLa human cervix carcinoma) .
- Enzyme Inhibition : Compounds similar to our target have shown potent inhibitory activity against topoisomerase enzymes, which are crucial for DNA replication and repair processes in cancer cells .
- Antibacterial Potency : Some derivatives have displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological activity of imidazo[2,1-b]thiazole derivatives is highly sensitive to substituent type and position. Key comparisons include:
Key Observations:
- Substituent Position : The 6-position substituent (e.g., methoxy, bromo, chloro) significantly impacts target selectivity. Methoxy groups enhance solubility and electron density, favoring kinase interactions .
- Carboxamide Linkage : Pyridin-2-ylmethyl in the target compound improves binding to kinase ATP pockets compared to bulkier groups (e.g., piperazine-4-methoxybenzyl in 5l ) .
Enzyme Inhibition
- Aldose Reductase (AR) : Bromophenyl derivative 3d outperforms methoxyphenyl analogs in AR inhibition, suggesting bromine's electron-withdrawing effects enhance enzyme binding .
- COX-2 : Methoxyphenyl-substituted imidazo[2,1-b]thiazoles (e.g., 6a in ) show potent COX-2 inhibition, highlighting the scaffold's versatility .
Anticancer Activity
- Target Compound vs. 5l : The target compound’s pyridin-2-ylmethyl group confers selectivity toward BRAF kinases, while 5l ’s piperazine moiety enhances VEGFR2 inhibition .
- 26d: Demonstrates nanomolar IC₅₀ against BRAF V600E-driven melanomas, outperforming sorafenib .
Kinase Inhibition
- BRAF/RAF Dimerization: The target compound and KS28 () inhibit RAF dimerization, overcoming resistance in melanoma models. Fluorophenyl groups in KS28 improve blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation of thiazole precursors with imidazole derivatives. Key steps include:
- Coupling reactions : Use of palladium or copper catalysts to facilitate cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while ethanol or methanol is used for crystallization .
- Temperature control : Reflux conditions (70–100°C) improve reaction efficiency, as seen in yields up to 76% for similar imidazo-thiazoles .
- Purification : Column chromatography or preparative TLC (e.g., n-hexane/ethyl acetate systems) ensures purity >95% .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the imidazo-thiazole core and substituent positions (e.g., methoxyphenyl and pyridinylmethyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and detects isotopic patterns for halogenated derivatives .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>98%) and identifies byproducts .
- IR Spectroscopy : Confirms functional groups like carboxamide (C=O stretch at ~1650 cm) and aromatic C-H bonds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing anticancer activity?
- Methodological Answer :
- Substituent variation : Systematic modification of the 4-methoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) and pyridinylmethyl moiety to evaluate cytotoxicity changes. For example, fluorination at the phenyl ring enhanced VEGFR2 inhibition by 52% in analogous compounds .
- Biological assays : Test derivatives against cancer cell lines (e.g., MDA-MB-231, HepG2) using MTT assays. IC values <10 μM indicate potent activity, as seen in compound 5l (IC = 1.4 μM) .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like BRAF kinases, guiding rational design .
Q. What strategies resolve contradictions in bioactivity data across different cellular models (e.g., divergent IC values in breast vs. liver cancer cells)?
- Methodological Answer :
- Mechanistic profiling : Compare compound effects on signaling pathways (e.g., MAPK/ERK for RAF inhibitors) using Western blotting or phosphoproteomics. For instance, pan-RAF inhibitors show cell-type-specific efficacy due to pathway redundancy .
- Metabolic stability assays : Assess liver microsome stability to rule out pharmacokinetic discrepancies (e.g., CYP450-mediated degradation in HepG2 vs. MDA-MB-231) .
- 3D tumor spheroid models : Recapitulate in vivo heterogeneity, resolving false negatives from monolayer assays .
Q. What methodologies elucidate target binding interactions and selectivity (e.g., kinase vs. non-kinase targets)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (K, on/off rates) to purified targets like BRAF V600E .
- Cellular thermal shift assay (CETSA) : Confirms target engagement in live cells by measuring protein thermal stability shifts upon compound treatment .
- Kinome-wide profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects at 1 μM concentration .
Q. How can researchers address solubility and bioavailability challenges inherent to imidazo-thiazole carboxamides?
- Methodological Answer :
- Prodrug strategies : Introduce phosphate or acetate esters at the carboxamide group, improving aqueous solubility >10-fold .
- Nanoparticle formulation : Encapsulate compounds in PEGylated liposomes (size: 100–150 nm) for enhanced tumor targeting, as demonstrated in murine melanoma models .
- LogP optimization : Reduce hydrophobicity (LogP >3) via substituent tweaking (e.g., replacing methoxy with polar groups like morpholine) .
Data Analysis and Optimization
Q. How should researchers analyze conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in carboxamide groups) by acquiring spectra at 25°C and 60°C .
- 2D NMR techniques : HSQC and HMBC correlate H-C couplings to confirm connectivity in complex fused-ring systems .
- X-ray crystallography : Resolves regiochemistry ambiguities; 1.8 Å resolution structures validated imidazo[2,1-b]thiazole orientation in analog studies .
Q. What statistical approaches are recommended for dose-response data normalization in high-throughput screens?
- Methodological Answer :
- Four-parameter logistic (4PL) regression : Fits sigmoidal curves to calculate IC values; R >0.99 ensures robustness .
- Z-score normalization : Compounds with Z >3 (vs. DMSO controls) are prioritized for secondary screens .
- Bland-Altman analysis : Identifies systematic biases between replicate plates or assay batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
